(R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
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Overview
Description
®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroethanamine backbone substituted with a chloropyridinyl group, making it a valuable candidate for research in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and 2,2,2-trifluoroethanamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product. Common solvents include dichloromethane and ethanol, while catalysts like palladium on carbon (Pd/C) may be used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters and product purification is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while oxidation and reduction can produce corresponding oxides and amines, respectively.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique properties make it a valuable component in formulations designed to protect crops and enhance agricultural productivity.
Mechanism of Action
The mechanism of action of ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-2-yl)triimidazotriazine: This compound shares a pyridinyl group with ®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride but differs in its overall structure and properties.
Anthranilic diamides: These compounds contain a similar amine backbone but differ in their substituents and overall structure.
Uniqueness
®-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its trifluoroethanamine backbone and chloropyridinyl substitution. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H7Cl2F3N2 |
---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
(1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
GFJXDXGNLCJUQU-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl.Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl.Cl |
Origin of Product |
United States |
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